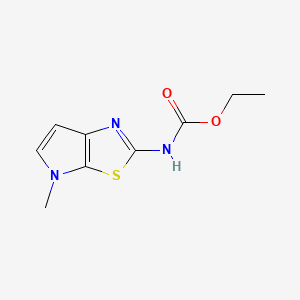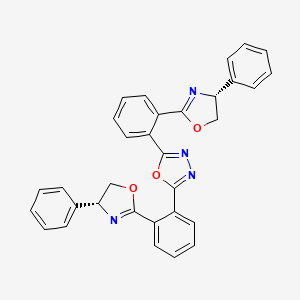
2,5-Bis(2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole is a complex organic compound known for its unique structural and photophysical properties This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is the Sonogashira cross-coupling reaction, which involves the coupling of dibrominated or diiodinated thiophenes with arylacetylenes . This method allows for the formation of the desired compound with high efficiency and yield. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve large-scale synthesis.
Analyse Des Réactions Chimiques
2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the phenyl rings.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. Additionally, its photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound’s ability to undergo various chemical reactions also makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are attributed to its extended π-conjugated system, which allows for efficient absorption and emission of light . This property is crucial for its applications in fluorescence imaging and optoelectronics. Additionally, the presence of oxazolyl and phenyl groups in its structure may facilitate interactions with biological molecules, making it useful for studying molecular recognition and binding events.
Comparaison Avec Des Composés Similaires
2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as 2,5-bis(phenylethynyl)thiophene and its derivatives . These compounds share similar structural features, such as the presence of phenyl and heterocyclic groups, but differ in their specific functional groups and photophysical properties. The unique combination of oxazolyl and oxadiazole moieties in 2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole sets it apart from other compounds and contributes to its distinct characteristics and applications.
Propriétés
Formule moléculaire |
C32H24N4O3 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
2,5-bis[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H24N4O3/c1-3-11-21(12-4-1)27-19-37-29(33-27)23-15-7-9-17-25(23)31-35-36-32(39-31)26-18-10-8-16-24(26)30-34-28(20-38-30)22-13-5-2-6-14-22/h1-18,27-28H,19-20H2/t27-,28-/m0/s1 |
Clé InChI |
HIQQZDOARGPLNO-NSOVKSMOSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)

![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
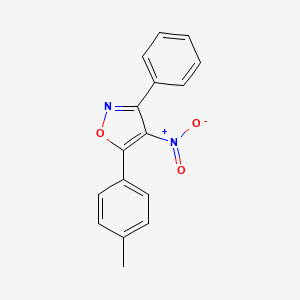
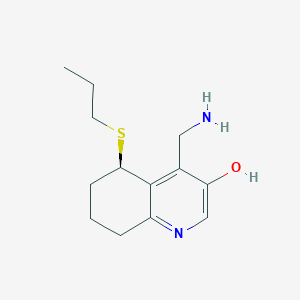
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
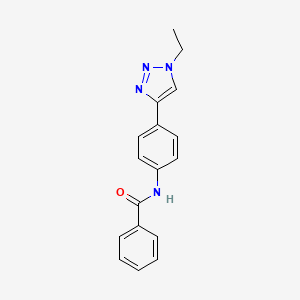
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)

![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
